molecular formula C10H9N3O B1304848 Quinoline-4-carbohydrazide CAS No. 29620-62-0

Quinoline-4-carbohydrazide

Cat. No.: B1304848
CAS No.: 29620-62-0
M. Wt: 187.2 g/mol
InChI Key: CPWKEFDYIVVJHG-UHFFFAOYSA-N
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Description

Quinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family, characterized by the presence of a carbohydrazide group at the fourth position of the quinoline ring. This compound has garnered significant attention due to its diverse applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .

Biochemical Analysis

Biochemical Properties

Quinoline-4-carbohydrazide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with epidermal growth factor receptor kinase, where this compound acts as an inhibitor. This interaction is significant because epidermal growth factor receptor kinase is involved in cell motility, cell cycle regulation, and apoptosis activation. By inhibiting this enzyme, this compound can modulate these critical cellular processes .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. In particular, it has demonstrated significant antiproliferative activity against breast carcinoma cells. This compound induces cell cycle arrest at the G1 phase and promotes apoptosis by upregulating p53 and initiator caspase 9. These effects highlight the compound’s potential as an anticancer agent, as it can effectively inhibit the growth and survival of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to epidermal growth factor receptor kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound upregulates the expression of pro-apoptotic genes such as p53 and caspase 9, leading to increased apoptosis in cancer cells. These molecular interactions underscore the compound’s potential as a therapeutic agent for cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These findings suggest that the compound can be effective over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by liver enzymes, which convert it into active metabolites that exert its biological effects. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound within the body is an important factor in determining its efficacy and safety as a therapeutic agent .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-4-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:

Quinoline-4-carboxylic acid+Hydrazine hydrateThis compound\text{Quinoline-4-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Quinoline-4-carboxylic acid+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes utilized to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinoline-4-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Quinoline-4-carbohydrazide is unique due to its specific positioning of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its derivatives exhibit potent anticancer and antimicrobial properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWKEFDYIVVJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388409
Record name quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29620-62-0
Record name quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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